molecular formula C12H15N3 B13031796 6-(Piperazin-1-yl)-1H-indole

6-(Piperazin-1-yl)-1H-indole

Cat. No.: B13031796
M. Wt: 201.27 g/mol
InChI Key: DEEIDJWDLYITNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)-1H-indole: is a heterocyclic compound that features an indole ring substituted with a piperazine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-indole, which can be obtained through the Fischer indole synthesis.

    Substitution Reaction: The 6-position of the indole ring is then functionalized using a halogenation reaction, typically with bromine or chlorine, to form 6-bromo-1H-indole.

    Nucleophilic Substitution: The 6-bromo-1H-indole undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale halogenation of 1H-indole to produce 6-bromo-1H-indole.

    Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.

    Purification: Purification of the final product through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(Piperazin-1-yl)-1H-indole can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the parent compound.

    Substitution: The compound can participate in various substitution reactions, particularly at the piperazine moiety, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products:

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Reduced forms of any oxidized derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology:

    Antimicrobial Agent: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Anticancer Agent: Shows potential anticancer activity by inhibiting the growth of cancer cells.

Medicine:

    Antipsychotic: Investigated for its potential use as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.

    Antidepressant: Explored for its antidepressant properties in preclinical studies.

Industry:

    Pharmaceutical Intermediate: Used as an intermediate in the synthesis of pharmaceutical drugs.

    Chemical Research: Employed in chemical research for the development of new therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways:

    Dopamine Receptors: 6-(Piperazin-1-yl)-1H-indole interacts with dopamine receptors, potentially acting as an antagonist.

    Serotonin Receptors: It also targets serotonin receptors, contributing to its antipsychotic and antidepressant effects.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The unique combination of the indole ring and piperazine moiety in 6-(Piperazin-1-yl)-1H-indole provides distinct pharmacological properties.

    Pharmacological Profile: Its interaction with both dopamine and serotonin receptors sets it apart from other similar compounds, making it a promising candidate for antipsychotic and antidepressant therapies.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-piperazin-1-yl-1H-indole

InChI

InChI=1S/C12H15N3/c1-2-11(15-7-5-13-6-8-15)9-12-10(1)3-4-14-12/h1-4,9,13-14H,5-8H2

InChI Key

DEEIDJWDLYITNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.